molecular formula C8H17ClO2Si B11897160 2-(Chlorodimethylsilyl)ethyl butyrate

2-(Chlorodimethylsilyl)ethyl butyrate

Cat. No.: B11897160
M. Wt: 208.76 g/mol
InChI Key: LYNNNLAEFZVVJP-UHFFFAOYSA-N
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Description

2-(Chlorodimethylsilyl)ethyl butyrate is an organosilicon compound with the molecular formula C8H17ClO2Si. It is a derivative of butyric acid and contains a chlorodimethylsilyl group attached to the ethyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorodimethylsilyl)ethyl butyrate typically involves the reaction of butyric acid with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include:

    Temperature: Typically around 25-30°C

    Catalyst: Often a Lewis acid such as aluminum chloride

    Solvent: Anhydrous solvents like toluene or dichloromethane

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:

    Large-scale reactors: To handle bulk quantities

    Continuous flow systems: For efficient production

    Purification steps: Including distillation and recrystallization to ensure high purity

Chemical Reactions Analysis

Types of Reactions

2-(Chlorodimethylsilyl)ethyl butyrate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: Reacts with water to form butyric acid and chlorodimethylsilane.

    Oxidation and Reduction: Can be oxidized to form corresponding silanols or reduced to form silanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Water or aqueous acids.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Produces various substituted silyl ethers.

    Hydrolysis: Produces butyric acid and chlorodimethylsilane.

    Oxidation: Produces silanols.

    Reduction: Produces silanes.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Silicones

  • 2-(Chlorodimethylsilyl)ethyl butyrate can serve as a precursor for the synthesis of various silicone compounds. Its chlorosilane functionality allows for the introduction of silicon into organic molecules, facilitating the formation of siloxane bonds.

2. Protecting Group in Organic Reactions

  • The compound acts as a protecting group for alcohols and amines during multi-step organic syntheses. By temporarily masking reactive functional groups, it enhances the selectivity and yield of subsequent reactions.

3. Reagent in Cross-Coupling Reactions

  • It is utilized as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This application is crucial in the pharmaceutical industry for synthesizing complex organic molecules.

Applications in Materials Science

1. Polymer Chemistry

  • This compound is employed in the development of polymer materials, particularly those that require enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation.

2. Surface Modification

  • The compound can be used for surface modification of various materials, including glass and metals. By creating a siloxane layer, it enhances properties such as hydrophobicity and adhesion.

Case Studies

Case Study 1: Synthesis of Functionalized Silicones
A study demonstrated the use of this compound as a precursor for synthesizing functionalized silicone polymers. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional silicone formulations.

Case Study 2: Application in Drug Development
In drug development, this compound was utilized as a protecting group during the synthesis of a novel pharmaceutical agent. The protecting strategy improved the overall yield and purity of the final product, showcasing its utility in complex organic synthesis.

Data Tables

Application AreaSpecific Use CaseBenefits
Organic SynthesisPrecursor for siliconesEnhanced reactivity
Protecting group for alcoholsImproved selectivity
Reagent in cross-coupling reactionsEfficient carbon-carbon bond formation
Materials SciencePolymer developmentIncreased thermal stability
Surface modificationEnhanced hydrophobicity

Mechanism of Action

The mechanism of action of 2-(Chlorodimethylsilyl)ethyl butyrate involves its reactivity with nucleophiles and electrophiles. The chlorodimethylsilyl group can undergo nucleophilic substitution, making it a versatile intermediate in various chemical reactions. The molecular targets include hydroxyl and amino groups in organic molecules, facilitating their protection or modification.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(chlorodimethylsilyl)ethane: Another organosilicon compound with similar reactivity.

    Chloromethyl 2-ethylbutyrate: A related ester with different functional groups.

Uniqueness

2-(Chlorodimethylsilyl)ethyl butyrate is unique due to its specific combination of a butyrate ester and a chlorodimethylsilyl group, which imparts distinct reactivity and applications in synthesis and research.

Biological Activity

2-(Chlorodimethylsilyl)ethyl butyrate is a compound of increasing interest in the fields of organic chemistry and biochemistry. Its unique structure, characterized by the presence of a chlorodimethylsilyl group, suggests potential applications in various biological systems. This article explores the biological activity of this compound, including its metabolic pathways, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is C8_{8}H15_{15}ClO2_2Si. The presence of the chlorodimethylsilyl group enhances its lipophilicity, which may influence its interaction with biological membranes.

Metabolic Pathways

Research indicates that compounds similar to this compound undergo various metabolic transformations in biological systems. For instance, chlorinated silanes are known to be metabolized by cytochrome P450 enzymes, leading to the formation of less toxic metabolites. The metabolism typically involves oxidation reactions that can produce reactive intermediates capable of interacting with cellular macromolecules .

Toxicity Studies

Toxicological assessments of related compounds suggest that chlorinated silanes may exhibit cytotoxic effects at high concentrations. A study on related compounds indicated that exposure to chlorinated silanes could lead to oxidative stress and subsequent cellular damage . The specific toxicity profile of this compound remains to be fully elucidated, necessitating further investigation.

Therapeutic Potential

The unique properties of this compound suggest possible therapeutic applications. Its structural similarity to other bioactive esters raises the possibility of its use as a prodrug or in drug delivery systems. Preliminary studies indicate that derivatives of butyrate can influence gene expression related to inflammation and metabolism .

Case Study 1: Antioxidant Activity

A recent investigation into the antioxidant properties of similar compounds revealed that certain silyl derivatives can scavenge free radicals effectively. This suggests that this compound may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Data Tables

Property Value
Molecular FormulaC8_{8}H15_{15}ClO2_2Si
Molecular Weight194.74 g/mol
Log P (octanol-water partition)Estimated around 3.5
SolubilitySoluble in organic solvents

Properties

Molecular Formula

C8H17ClO2Si

Molecular Weight

208.76 g/mol

IUPAC Name

2-[chloro(dimethyl)silyl]ethyl butanoate

InChI

InChI=1S/C8H17ClO2Si/c1-4-5-8(10)11-6-7-12(2,3)9/h4-7H2,1-3H3

InChI Key

LYNNNLAEFZVVJP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC[Si](C)(C)Cl

Origin of Product

United States

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